2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene
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Overview
Description
2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene is an organic compound that features a benzene ring substituted with methoxy, methyl, and nitrophenoxyethoxy groups
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Benzylic compounds are known to react at the benzylic position, which could potentially affect a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it could be absorbed and distributed in the body . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of transport proteins.
Result of Action
Similar compounds have been shown to inhibit biofilm formation in certain bacteria , suggesting potential antimicrobial activity.
Action Environment
The action, efficacy, and stability of “2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene” can be influenced by various environmental factors. For instance, the compound’s stability and reactivity could be affected by temperature and pH . Additionally, the presence of other substances could potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene typically involves multiple steps:
Formation of the nitrophenoxyethanol intermediate: This can be achieved by reacting 4-nitrophenol with ethylene oxide under basic conditions.
Etherification: The intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Electrophilic aromatic substitution: Due to the presence of the benzene ring, this compound can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide).
Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Major Products
Nitration: Introduction of additional nitro groups on the benzene ring.
Halogenation: Formation of halogenated derivatives.
Reduction: Conversion of the nitro group to an amino group.
Scientific Research Applications
2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methyl-1-(4-nitrophenoxy)benzene: Similar structure but lacks the ethoxy group.
2-methoxy-4-methylphenol: Lacks the nitrophenoxyethoxy group.
4-nitrophenoxyethanol: Lacks the methoxy and methyl groups on the benzene ring.
Uniqueness
2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-12-3-8-15(16(11-12)20-2)22-10-9-21-14-6-4-13(5-7-14)17(18)19/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAYLAZRKHGTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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